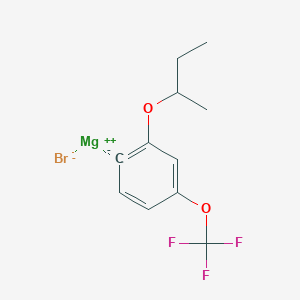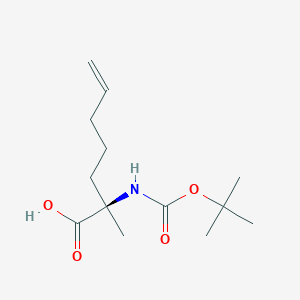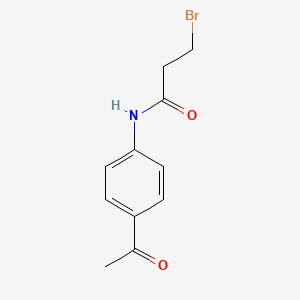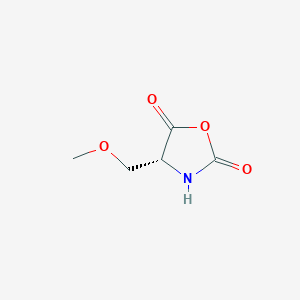
(R)-4-(Methoxymethyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Methoxymethyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Methoxymethyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ®-4-(Methoxymethyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Methoxymethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines
Aplicaciones Científicas De Investigación
®-4-(Methoxymethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial properties.
Medicine: Explored for its role in drug development, particularly in the design of antibiotics.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of ®-4-(Methoxymethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial ribosome and disrupt protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: A class of compounds with similar structures but different substituents on the oxazolidine ring.
Imidazolidines: Five-membered heterocycles containing nitrogen atoms but differing in their chemical properties and applications.
Uniqueness
®-4-(Methoxymethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the methoxymethyl group. This imparts distinct chemical reactivity and potential for selective interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H7NO4 |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(4R)-4-(methoxymethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO4/c1-9-2-3-4(7)10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
Clave InChI |
VUMFTPDTOMIGFU-GSVOUGTGSA-N |
SMILES isomérico |
COC[C@@H]1C(=O)OC(=O)N1 |
SMILES canónico |
COCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


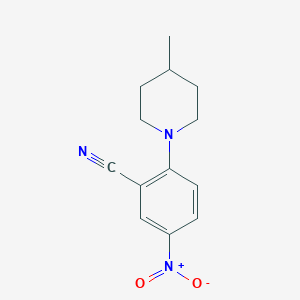
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
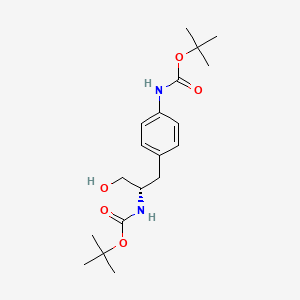
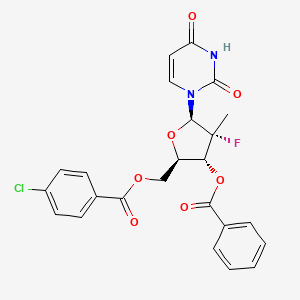
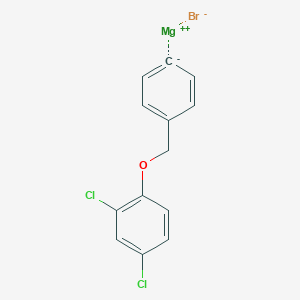
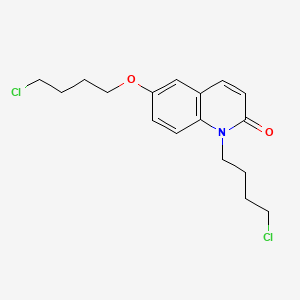
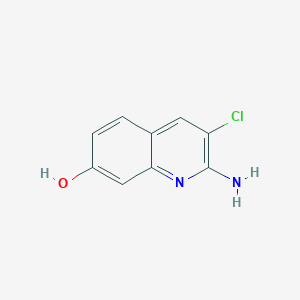
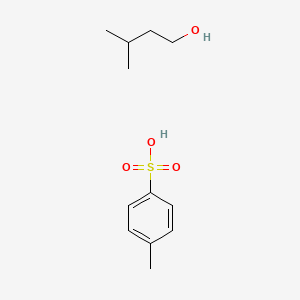
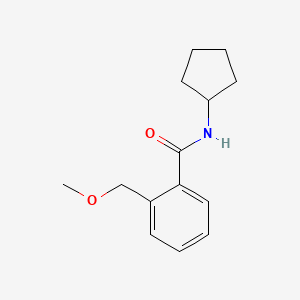
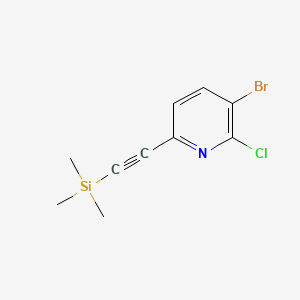
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
